4-[(4-Bromobenzyl)oxy]benzoyl chloride
Overview
Description
4-[(4-Bromobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H10BrClO2. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a benzoyl chloride group attached to a benzyl ether, which is further substituted with a bromine atom on the benzyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 4-[(4-Bromobenzyl)oxy]benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:
4-[(4-Bromobenzyl)oxy]benzoic acid+Thionyl chloride→4-[(4-Bromobenzyl)oxy]benzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the benzoyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to yield 4-[(4-Bromobenzyl)oxy]benzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and phenols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide solutions are commonly used to hydrolyze the benzoyl chloride group.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
4-[(4-Bromobenzyl)oxy]benzoic acid: Formed from hydrolysis.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]benzoyl chloride is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the modification of biomolecules for proteomics research.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the modification of biomolecules and the synthesis of complex organic compounds.
Comparison with Similar Compounds
4-[(4-Chlorobenzyl)oxy]benzoyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-[(4-Methylbenzyl)oxy]benzoyl chloride: Similar structure but with a methyl group instead of bromine.
4-[(4-Nitrobenzyl)oxy]benzoyl chloride: Similar structure but with a nitro group instead of bromine.
Uniqueness: 4-[(4-Bromobenzyl)oxy]benzoyl chloride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and properties. The bromine atom can participate in additional reactions, such as halogenation or cross-coupling reactions, providing further versatility in synthetic applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWECFSGOTJYEKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675494 | |
Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62290-54-4 | |
Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62290-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(4-Bromophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00675494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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